molecular formula C10H12N2OS B1382590 2-Amino-6-methoxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile CAS No. 13145-85-2

2-Amino-6-methoxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

Cat. No. B1382590
CAS RN: 13145-85-2
M. Wt: 208.28 g/mol
InChI Key: QHJAFTPWGIVJEJ-UHFFFAOYSA-N
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Description

2-Amino-6-methoxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile (AMT-C) is a new synthetic molecule that has recently been studied for its potential applications in the field of medicinal chemistry. AMT-C has unique properties that make it a promising candidate for a wide range of scientific research applications.

Scientific Research Applications

Chemical Reactions and Derivatives

2-Amino-6-methoxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is involved in various chemical reactions, forming diverse derivatives. For instance, its reaction with substituted benzylidenemalononitriles produces 4-amino-2-(1-cyano-2-arylvinyl)benzothieno[2,3-d]pyrimidine derivatives as (E,Z)-mixtures and in some cases as separated (Z)- and (E)-isomers. Such derivatives are of interest due to their structural complexity and potential applications in further chemical synthesis (Youssef, 2009).

Synthesis of New Heterocyclic Compounds

The compound has been used to synthesize novel heterocyclic compounds. A study by Sauter and Stanetty (1975) explored the preparation of N-substituted 2-aminoacylamino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carbonitriles, leading to derivatives of new heterocyclic ring systems. These compounds are significant in the development of new pharmaceuticals and materials (Sauter & Stanetty, 1975).

Crystal Structure Analysis

In-depth analysis of the crystal structure of various derivatives of this compound has been conducted. For example, Ziaulla et al. (2010) described the crystal structure of a related compound, noting the presence of hydrogen bonds and weak interactions, which are crucial for understanding the material's properties at the molecular level (Ziaulla et al., 2010).

Biologically Active Derivatives

The synthesis and analysis of biologically active azomethine derivatives of this compound have been explored. Chiriapkin et al. (2021) discussed the development of azomethine derivatives, emphasizing their potential pharmacological applications and importance for medical chemistry (Chiriapkin, Kodonidi & Larsky, 2021).

Antimicrobial and Antitumor Activities

Several derivatives synthesized from 2-amino-6-methoxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile exhibit antimicrobial and antitumor activities. Studies have reported the synthesis of Schiff bases using this compound, demonstrating their efficacy in inhibiting microbial growth and potential as antitumor agents (Puthran et al., 2019).

Quantum Chemical Calculations

Oturak et al. (2017) performed experimental and quantum chemical calculations on this compound to understand its electronic properties and molecular structure. Such studies are fundamental in material science and computational chemistry (Oturak et al., 2017).

Safety And Hazards

The safety and hazards associated with “2-Amino-6-methoxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile” are not explicitly mentioned in the sources .

properties

IUPAC Name

2-amino-6-methoxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2OS/c1-13-6-2-3-7-8(5-11)10(12)14-9(7)4-6/h6H,2-4,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHJAFTPWGIVJEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCC2=C(C1)SC(=C2C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-methoxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

CAS RN

13145-85-2
Record name 2-amino-6-methoxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-6-methoxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Reactant of Route 2
2-Amino-6-methoxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Reactant of Route 3
2-Amino-6-methoxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Reactant of Route 4
2-Amino-6-methoxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Reactant of Route 5
2-Amino-6-methoxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Reactant of Route 6
2-Amino-6-methoxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

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